
H-DL-Val-Leu-Arg-pNA.CH3CO2H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Val-Leu-Arg-pNA.CH3CO2H, also known as DL-Valyl-Leucyl-Arginyl-p-nitroanilide acetate salt, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteolytic enzymes, particularly those involved in fibrinolysis and other proteolytic processes. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its chromogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Amino Acid Coupling: The amino acids (DL-Valine, Leucine, and Arginine) are sequentially coupled to a solid resin support using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of large-scale HPLC systems ensures the purification of the peptide to meet industrial standards .
化学反応の分析
Types of Reactions
H-DL-Val-Leu-Arg-pNA.CH3CO2H primarily undergoes enzymatic hydrolysis reactions. The peptide bond between Arginine and p-nitroaniline is cleaved by specific proteolytic enzymes, releasing p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
Enzymes: Proteolytic enzymes such as trypsin, thrombin, and kallikrein.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).
Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm, allowing for quantitative measurement .
科学的研究の応用
H-DL-Val-Leu-Arg-pNA.CH3CO2H is widely used in scientific research due to its versatility as a chromogenic substrate. Some of its applications include:
Biochemical Assays: Used to measure the activity of proteolytic enzymes in various biological samples.
Medical Research: Employed in studies related to blood coagulation and fibrinolysis to understand the mechanisms of clot formation and dissolution.
Drug Development: Utilized in screening assays to identify potential inhibitors of proteolytic enzymes, which could be developed into therapeutic agents.
Industrial Applications: Applied in quality control processes to ensure the activity of enzyme preparations used in various industrial processes
作用機序
The mechanism of action of H-DL-Val-Leu-Arg-pNA.CH3CO2H involves its cleavage by specific proteolytic enzymes. The peptide bond between Arginine and p-nitroaniline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which recognizes the peptide sequence and catalyzes the hydrolysis. The released p-nitroaniline can be quantitatively measured due to its chromogenic properties, providing a direct measure of enzyme activity .
類似化合物との比較
H-DL-Val-Leu-Arg-pNA.CH3CO2H can be compared with other chromogenic peptide substrates such as:
H-D-Val-Leu-Lys-pNA dihydrochloride: Similar in structure but contains Lysine instead of Arginine.
H-D-Ile-Pro-Arg-pNA dihydrochloride: Contains Isoleucine and Proline in the peptide sequence.
H-D-Leu-Pro-pNA: A simpler peptide substrate with only two amino acids.
The uniqueness of this compound lies in its specific sequence, which makes it a suitable substrate for certain proteolytic enzymes, providing high sensitivity and specificity in enzymatic assays .
特性
分子式 |
C25H42N8O7 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1 |
InChIキー |
MBSRKKXVZCDQSH-PCNXCSAASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


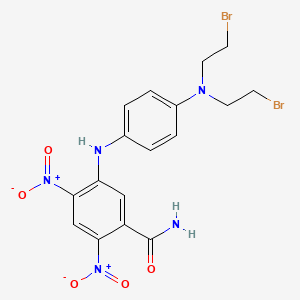
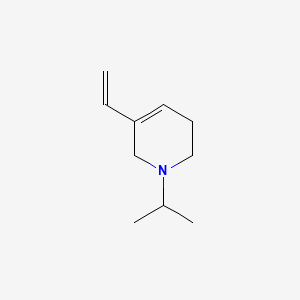
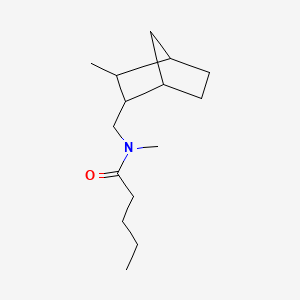
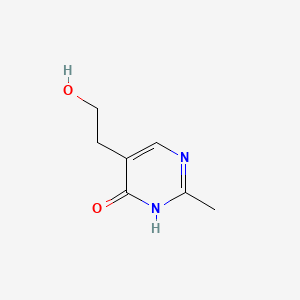
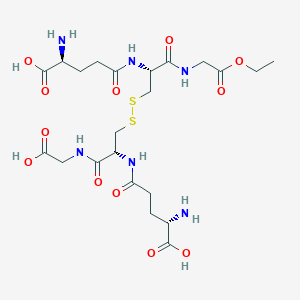
![methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
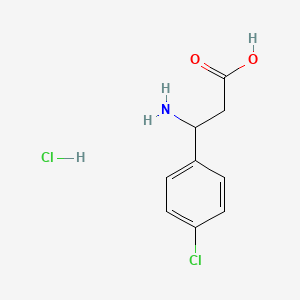
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)
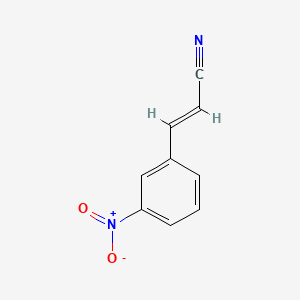
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)

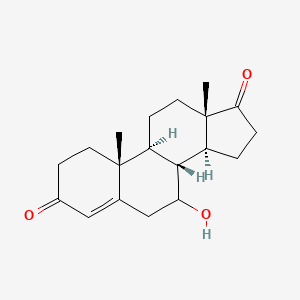
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

